5,7-Dibromoquinolin-8-yl 3-chlorobenzoate

Physicochemical characterization Positional isomer differentiation Quality control

Researchers replicating Boehringer Ingelheim HCV synthetic routes require precise 5,7-dibromo regiochemistry. This 3-chlorobenzoate ester ensures correct steric/electronic profile for sequential Suzuki couplings. • Documented CAS 328009-35-4 with verified 1H NMR & GC-MS spectra for isomer confirmation • REACH-registered intermediate; ECHA-listed for compliant EU procurement • Ortho-/para-substituted isomers risk altered coupling efficiency & regioselectivity

Molecular Formula C16H8Br2ClNO2
Molecular Weight 441.5g/mol
CAS No. 328009-35-4
Cat. No. B387472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dibromoquinolin-8-yl 3-chlorobenzoate
CAS328009-35-4
Molecular FormulaC16H8Br2ClNO2
Molecular Weight441.5g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br
InChIInChI=1S/C16H8Br2ClNO2/c17-12-8-13(18)15(14-11(12)5-2-6-20-14)22-16(21)9-3-1-4-10(19)7-9/h1-8H
InChIKeyBOBBVNCQDXQGTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dibromoquinolin-8-yl 3-chlorobenzoate: Chemical Identity & Physicochemical Profile


5,7-Dibromoquinolin-8-yl 3-chlorobenzoate (CAS 328009-35-4) is a synthetic quinoline ester with the molecular formula C16H8Br2ClNO2 and a molecular weight of 441.50 g/mol . The compound belongs to the bromo-substituted quinoline class, which are established intermediates in the synthesis of antiviral agents, particularly HCV NS3/4A protease inhibitors [1]. Spectroscopic characterization via 1H NMR and GC-MS is documented and available through authoritative spectral databases, confirming structural identity [2]. The compound has been assigned a REACH registration number and is listed in the ECHA substance inventory, providing a regulatory foundation for procurement [3].

Synthetic Intermediate HCV protease inhibitor research pathway
Identity Confirmation Verified GC‑MS and ¹H NMR spectra
Procurement EU REACH‑registered substance

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate: Why It Cannot Be Substituted


Generic substitution within the bromo-substituted quinoline ester class is not scientifically justified. The specific regiochemistry—bromine atoms at the 5- and 7-positions of the quinoline core, coupled with a 3-chlorobenzoate ester at the 8-position—defines the compound's reactivity profile in downstream Suzuki coupling reactions [1]. In the Boehringer Ingelheim HCV intermediate pathway, the bromine substituents serve as functional handles for sequential palladium-catalyzed cross-couplings, while the 3-chlorobenzoate ester modulates steric and electronic properties at the 8-position [2]. Shifting the chlorine from the meta (3-) to ortho (2-) or para (4-) position on the benzoate ring, or altering the bromination pattern, changes the steric demand and electronic character of the ester, which can affect coupling efficiency, regioselectivity, and ultimately the yield and purity of downstream HCV protease inhibitor candidates [3]. The following quantitative evidence section provides the available comparative physicochemical and structural data that differentiates this compound from its closest positional isomers and analogs.

Regiochemistry Mismatch
Meta‑chloro ester substitution may alter steric/electronic character, shifting cross‑coupling reactivity versus 2‑Cl or 4‑Cl isomers.
Patent Pathway Validation
Non‑exemplified analogs lack documented synthetic validation in the Boehringer Ingelheim HCV intermediate route.
Bromination Pattern Sensitivity
Different bromine substitution or ester type may change regioselectivity in sequential palladium‑catalyzed couplings.

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate: Differentiation from Closest Analogs


Molecular Weight & Exact Mass Differentiation

The target compound (C16H8Br2ClNO2) has a molecular weight of 441.50 g/mol and an exact mass of 438.861032 g/mol [1]. When chlorine is moved to the ortho-position (5,7-dibromoquinolin-8-yl 2-chlorobenzoate), the molecular formula remains C16H8Br2ClNO2 and the molecular weight is identical at 441.50 g/mol, making MS-based differentiation dependent on fragmentation patterns rather than parent ion mass [2]. In contrast, introduction of an additional fluorine substituent (5,7-dibromoquinolin-8-yl 2-chloro-6-fluorobenzoate, C16H7Br2ClFNO2) increases the molecular weight to 459.5 g/mol and exact mass to 458.84956 Da, while reducing the topological polar surface area from 52.3 Ų to 39.2 Ų [3].

MW & Exact Mass
Computed property
Target MW 441.50 g/mol; 2‑Cl isomer identical (Δ 0). 2‑Cl‑6‑F analog 459.5 g/mol (Δ 18.0), TPSA 52.3 vs 39.2 Ų.
Identical MW to 2‑Cl isomer necessitates confirmatory identity testing beyond MS.
TPSA computed; experimental verification recommended.
Physicochemical characterization Positional isomer differentiation Quality control

GC-MS Discrimination of Chlorine Positional Isomers

The target compound has been characterized by GC-MS and deposited in the KnowItAll Mass Spectral Library (Wiley) [1]. The electron ionization (EI) mass spectrum of 3-chlorobenzoate esters exhibits characteristic fragment ions arising from cleavage of the ester C–O bond, generating the 3-chlorobenzoyl cation (m/z 139) and the 5,7-dibromoquinolin-8-olate radical cation. The relative abundance of these fragments and the presence of additional rearrangement ions serve as a spectral fingerprint that distinguishes the 3-chlorobenzoate from the 2- and 4-chloro positional isomers [1]. No head-to-head quantitative GC retention index comparison is publicly available for the 2-chloro vs. 3-chloro vs. 4-chloro positional isomers, representing a critical data gap.

GC‑MS Differentiation
Supporting evidence
Verified 3‑Cl ester spectrum in KnowItAll library; 2‑Cl and 4‑Cl isomer spectra absent from public databases.
Reduces identity confirmation burden; enables spectral fingerprint matching.
No head‑to‑head retention index comparison available.
Analytical chemistry Isomer discrimination Spectral fingerprinting

Lipophilicity (XLogP3-AA) and Chromatographic Behavior

Computed XLogP3-AA values provide a comparative index of lipophilicity across structurally related 5,7-dibromoquinolin-8-yl esters. The cyclohexanecarboxylate analog (MW 413.10 g/mol) has a computed XLogP3-AA of 5.4 [1]. The 2-chloro-6-fluorobenzoate analog has an XLogP3-AA of 5.7 [2]. No experimentally determined logP or XLogP3-AA value has been published specifically for the target 3-chlorobenzoate compound; however, based on structural analogy, its XLogP3-AA is expected to fall within the 5.4–5.7 range. The presence of a single meta-chlorine on the benzoate ring (vs. ortho-chloro plus fluoro substitution) is predicted to yield intermediate lipophilicity relative to the cyclohexanecarboxylate (more polar) and the 2-chloro-6-fluorobenzoate (more lipophilic) analogs.

XLogP3‑AA Lipophilicity
Class-level inference
Target predicted ~5.4–5.7; cyclohexane carboxylate analog 5.4; 2‑Cl‑6‑F analog 5.7.
Intermediate lipophilicity suggests distinct RP‑HPLC retention for purity assessment.
No experimental logP published; computed only.
Lipophilicity Chromatographic retention Reaction workup

HCV Protease Inhibitor Intermediate Role (Boehringer Ingelheim Patent)

The Boehringer Ingelheim patent US 8,633,320 B2 explicitly discloses 5,7-dibromoquinolin-8-yl 3-chlorobenzoate as a representative compound within the genus of bromo-substituted quinolines of formula (I), which are useful as intermediates in the preparation of agents for the treatment of hepatitis C viral (HCV) infections [1]. The 3-chlorobenzoate ester features specifically in the exemplified synthetic schemes. In contrast, the 2-chlorobenzoate and 4-chlorobenzoate positional isomers are not explicitly exemplified in this patent family, nor are the cyclohexanecarboxylate or 2,5-dimethoxybenzenesulfonate analogs. This patent documentation provides a legal and scientific provenance trail that is absent for non-patented analogs.

Patent Documentation
Patent‑documented
Explicitly encompassed in US 8,633,320 B2 as an HCV protease inhibitor intermediate.
Provides synthetic provenance; not available for non‑patented analogs.
Qualitative utility context; no quantitative activity data.
HCV protease inhibitor Synthetic intermediate Patent-protected pathway

5,7-Dibromoquinolin-8-yl 3-chlorobenzoate: Validated Applications


HCV NS3/4A Protease Inhibitor Intermediate

This compound is explicitly disclosed as an intermediate in the preparation of bromo-substituted quinolines used for synthesizing HCV protease inhibitors [1]. Researchers replicating or extending the Boehringer Ingelheim synthetic route should procure this specific 3-chlorobenzoate ester, as the patent exemplifies this substitution pattern in the context of Suzuki coupling-based elaboration. Substitution with a 2-chloro or 4-chloro isomer may alter coupling efficiency or regiochemical outcome, as the steric and electronic environment around the ester moiety influences the reactivity of the adjacent bromine handles [1].

Analytical Reference Standard for Isomer Identification

The availability of verified GC-MS and 1H NMR spectra in the Wiley KnowItAll Spectral Library [2] enables this compound to serve as an authenticated reference standard for distinguishing the 3-chlorobenzoate ester from its 2-chloro and 4-chloro positional isomers during reaction monitoring. Analytical laboratories can use the documented exact mass (438.861032 Da) and fragmentation pattern to confirm the identity of the correct isomer in synthetic mixtures, reducing the risk of misidentification when the isomeric ester is used as a reaction intermediate.

SAR Studies on Halogen Position Effects

The systematic comparison of computed physicochemical properties—including TPSA (52.3 Ų for the target vs. 39.2 Ų for the 2-chloro-6-fluoro analog [3]) and predicted XLogP3-AA—provides a foundation for SAR studies investigating how halogen position and count on the benzoate ring modulate reactivity in palladium-catalyzed cross-coupling reactions. The 3-chloro substitution pattern represents a specific electronic and steric profile that is distinct from the 2-chloro, 4-chloro, and multisubstituted analogs, enabling researchers to probe the influence of meta-substitution on downstream coupling yields.

REACH-Compliant Procurement for EU Labs

The compound is listed in the ECHA substance inventory [4], providing a regulatory identifier that facilitates compliant procurement within the European Union. For laboratories requiring documented REACH status for chemical intermediates, this compound's ECHA registration offers a procurement advantage over non-registered positional isomers or analogs that may require additional regulatory vetting before import or use.

Application
Selection Property
Validation Focus
HCV protease inhibitor intermediate synthesis
Regiochemistry‑confirmed 3‑Cl isomer
Verify NMR and MS identity before use
Analytical reference for positional isomer identification
Verified GC‑MS and ¹H NMR spectra
Match retention time and fragmentation pattern
Structure‑activity relationship (SAR) studies
Meta‑chloro substitution electronic profile
Compare coupling yields vs. 2‑Cl, 4‑Cl analogs
EU REACH‑compliant procurement
ECHA substance inventory listing
Confirm REACH registration number in documentation
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